Methyl 9-iodononanoate

Description

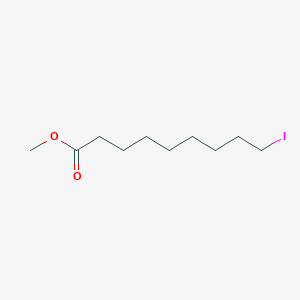

Methyl 9-iodononanoate is a synthetic methyl ester characterized by a nine-carbon aliphatic chain with an iodine atom at the 9th position and a methyl ester group at the terminal carboxylate. The iodine substituent confers unique reactivity and polarity, distinguishing it from other nonanoate esters. This article compares this compound with structurally related compounds, focusing on molecular attributes, chemical behavior, and applications inferred from analogous research.

Properties

CAS No. |

75452-47-0 |

|---|---|

Molecular Formula |

C10H19IO2 |

Molecular Weight |

298.16 g/mol |

IUPAC Name |

methyl 9-iodononanoate |

InChI |

InChI=1S/C10H19IO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI Key |

OOANVDTUZGIOSK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-iodononanoate can be synthesized through the iodination of methyl nonanoate. One common method involves the reaction of methyl nonanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{COOCH}_3 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{COOCH}_2\text{I} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-iodononanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of methyl 9-hydroxynonanoate.

Reduction Reactions: The compound can be reduced to form nonyl alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: Methyl 9-hydroxynonanoate.

Reduction: Nonyl alcohol.

Oxidation: Nonanoic acid or 9-oxononanoic acid.

Scientific Research Applications

Methyl 9-iodononanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of lipid metabolism and as a precursor for radiolabeled compounds used in imaging studies.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 9-iodononanoate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Molecular Properties

The iodine atom in Methyl 9-iodononanoate significantly impacts its molecular weight and polarizability compared to derivatives with oxygen- or nitrogen-containing substituents. Key comparisons include:

*Calculated based on atomic composition.

Key Observations :

- Molecular Weight: The iodine atom increases this compound’s molecular weight (~298.17 g/mol) compared to epoxide (214.30 g/mol) or unsaturated (184.28 g/mol) analogs.

Reactivity and Functional Group Behavior

The 9th-position substituent dictates chemical reactivity:

Key Observations :

- This compound: The C-I bond’s weakness facilitates substitution reactions, making it valuable in synthetic chemistry for C-C bond formation (e.g., coupling with boronic acids).

- Bioactivity: While Methyl 9-(2-iminothiazol-3-yl)-9-oxononanoate exhibits cytotoxic activity (IC₅₀ ~12–45 µM) , this compound’s iodine may enhance lipophilicity, improving cell membrane permeability in drug candidates.

Key Observations :

Biological Activity

Methyl 9-iodononanoate is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by an iodine atom at the ninth carbon of a nonanoate chain, suggests potential biological activities that merit comprehensive exploration. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H19I and features an iodine atom that can influence its reactivity and biological interactions. The presence of the iodine atom may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nucleophilic Interactions : The iodine atom can undergo nucleophilic substitution reactions, allowing the compound to interact with various biomolecules such as proteins and nucleic acids.

- Modification of Biomolecules : The compound may modify the functional properties of biomolecules, influencing various biological processes including enzyme activity and signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. The compound has shown effectiveness against several bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent.

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential for therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Overview

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Reduces cytokine levels | |

| Cytotoxicity | Minimal cytotoxic effects observed |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was administered to RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This finding supports its potential application in treating inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes involving iodination of nonanoic acid derivatives. Research into its derivatives has also yielded compounds with enhanced biological activities, expanding the scope for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.